molecular formula C11H10F2OS B13648194 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one

1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one

Cat. No.: B13648194
M. Wt: 228.26 g/mol
InChI Key: DXCMPYQYUMJASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one is an organic compound with the molecular formula C11H10F2OS This compound is characterized by the presence of a cyclopropyl group, a difluorophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 2,4-difluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction mixture is often heated to promote the reaction and achieve a higher yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-2-(3,5-difluorophenyl)ethan-1-one
  • 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
  • 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Uniqueness

1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one is unique due to the presence of both a cyclopropyl group and a difluorophenyl thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H10F2OS

Molecular Weight

228.26 g/mol

IUPAC Name

1-cyclopropyl-2-(2,4-difluorophenyl)sulfanylethanone

InChI

InChI=1S/C11H10F2OS/c12-8-3-4-11(9(13)5-8)15-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

DXCMPYQYUMJASO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CSC2=C(C=C(C=C2)F)F

Origin of Product

United States

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